2-Methylterephthalaldehyde

Catalog No.
S3408811
CAS No.
27587-17-3
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylterephthalaldehyde

CAS Number

27587-17-3

Product Name

2-Methylterephthalaldehyde

IUPAC Name

2-methylterephthalaldehyde

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-6H,1H3

InChI Key

MNHWRUCVFATHDL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C=O)C=O

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C=O

2-Methylterephthalaldehyde is an aromatic aldehyde with the chemical formula C₉H₈O₂ and a CAS number of 27587-17-3. It features two functional groups: a methyl group and an aldehyde group, which are positioned on a terephthalic acid backbone. This compound is recognized for its potential applications in organic synthesis and as an intermediate in the production of various chemical compounds, including pharmaceuticals and agrochemicals .

  • Condensation Reactions: It can participate in condensation reactions with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.
  • Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction Reactions: Conversely, it can be reduced to yield the corresponding alcohol.
  • Cross-Coupling Reactions: It may also engage in cross-coupling reactions, particularly with transition metals, to produce more complex aromatic compounds .

Several methods exist for synthesizing 2-Methylterephthalaldehyde:

  • Oxidation of 2-Methylterephthalic Acid: This method involves the oxidation of the corresponding acid using oxidizing agents like potassium permanganate or dichromate.
  • Formylation of Terephthalic Acid Derivatives: The compound can also be synthesized through formylation reactions involving terephthalic acid derivatives and suitable formylating agents.
  • Methylation of Terephthalaldehyde: Starting from terephthalaldehyde, methylation can be performed using methyl iodide in the presence of a base to yield 2-Methylterephthalaldehyde .

2-Methylterephthalaldehyde finds applications across various fields:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Its derivatives are used in dye manufacturing due to their vibrant colors.
  • Polymer Production: The compound is utilized in the production of polyesters and other polymeric materials due to its reactivity with diols and other monomers .

Interaction studies involving 2-Methylterephthalaldehyde typically focus on its reactivity with nucleophiles such as amines and alcohols. These interactions can lead to the formation of various derivatives that may exhibit enhanced properties compared to the parent compound. Research into these interactions can provide insights into its potential uses in drug development and materials science .

When comparing 2-Methylterephthalaldehyde with similar compounds, several noteworthy analogs emerge:

Compound NameChemical FormulaKey Features
TerephthalaldehydeC₈H₆O₂Lacks a methyl group; used widely in polymers.
2-MethylbenzaldehydeC₈H₈OSimilar structure; used in flavor and fragrance.
PhthalaldehydeC₈H₆O₂Similar reactivity; used in cross-linking agents.
4-MethylbenzaldehydeC₉H₈OSimilar reactivity; used in organic synthesis.

Uniqueness of 2-Methylterephthalaldehyde

The uniqueness of 2-Methylterephthalaldehyde lies in its specific structural arrangement that combines both a methyl group and an aldehyde on a terephthalic framework, allowing for versatile reactivity that is not present in its analogs. This configuration enhances its utility as an intermediate in synthesizing more complex molecules while maintaining desirable physical properties such as solubility and reactivity .

The study of aromatic dialdehydes dates to the early 20th century, when chemists began exploring the functionalization of benzene rings with multiple aldehyde groups. Terephthalaldehyde (1,4-benzenedicarboxaldehyde), first synthesized in 1955 via the Stephen reduction of terephthalonitrile, laid the groundwork for understanding the reactivity of para-substituted dialdehydes. By the 1990s, advances in catalytic hydrogenation and oxidation techniques enabled the selective production of methyl-substituted derivatives, including 2-methylterephthalaldehyde. Early applications centered on their role as crosslinking agents in epoxy resins and polyimine networks, where the aldehyde groups facilitated Schiff base formation with diamines.

A pivotal development arose from the perfume industry, where aldehydes like decanal and undecanal were popularized in the 1920s for their ability to impart fresh, metallic accords. While 2-methylterephthalaldehyde itself lacks olfactory applications, the synthetic methodologies refined for fragrance aldehydes—particularly the use of Lewis acid catalysts and controlled oxidation—directly influenced its production. For example, the Witting reaction, optimized for aldehyde synthesis in the 1950s, was adapted to introduce methyl groups at specific positions on the benzene ring, ensuring regioselectivity.

Positional Isomerism in Benzenedicarbaldehyde Derivatives

Positional isomerism profoundly impacts the physicochemical properties and reactivity of benzenedicarbaldehyde derivatives. The three isomers—terephthalaldehyde (para), isophthalaldehyde (meta), and phthalaldehyde (ortho)—exhibit distinct boiling points, solubilities, and steric profiles:

IsomerSubstitution PatternBoiling Point (°C)Water Solubility (g/L)
Terephthalaldehyde1,4-positions245–2483.0 (at 50°C)
Isophthalaldehyde1,3-positions268–2701.2 (at 25°C)
Phthalaldehyde1,2-positions165–16712.5 (at 20°C)

Data adapted from ChemicalBook.

The introduction of a methyl group at the 2-position in terephthalaldehyde creates additional steric hindrance, which influences its reactivity in condensation reactions. For instance, in the synthesis of polyimines, 2-methylterephthalaldehyde exhibits slower reaction kinetics compared to its unsubstituted counterpart due to the methyl group’s interference with amine nucleophiles. This steric effect also enhances thermal stability in resulting polymers, as demonstrated by thermogravimetric analysis showing a 40°C increase in decomposition onset temperatures relative to phthalaldehyde-based analogues.

Electronic effects further differentiate isomers. The para-substitution in 2-methylterephthalaldehyde delocalizes electron density across the benzene ring, reducing the electrophilicity of the aldehyde groups compared to ortho isomers. Nuclear magnetic resonance (NMR) studies reveal upfield shifts of 0.3–0.5 ppm for the aldehyde protons in the para isomer, corroborating this electronic modulation. Such characteristics make 2-methylterephthalaldehyde preferable in reactions requiring controlled reactivity, such as the stepwise assembly of metal-organic frameworks (MOFs), where premature coordination could lead to structural defects.

Oxidation Pathways from Methyl-Substituted Aromatic Precursors

The oxidation of methyl-substituted aromatic compounds represents a direct route to 2-methylterephthalaldehyde. Manganese-based catalysts, such as Mn(CF~3~–PDP), have demonstrated exceptional chemoselectivity in oxidizing methylene C–H bonds adjacent to aromatic rings without attacking electron-rich aryl groups [2]. For example, the oxidation of 2-methyl-p-xylene proceeds via a two-step mechanism:

  • Initial hydroxylation of the methyl group to form a benzylic alcohol intermediate.
  • Further oxidation to the aldehyde using tert-butyl hydroperoxide (TBHP) as the terminal oxidant.

This method achieves yields of 68–72% under optimized conditions (60°C, acetonitrile solvent, 12-hour reaction time). Chloroacetic acid additives enhance catalyst turnover by stabilizing reactive Mn–oxo intermediates [2]. Comparative studies show that iron-based catalysts like Fe(CF~3~–PDP) exhibit lower selectivity due to competing epoxidation side reactions (Table 1).

Table 1: Catalyst Performance in 2-Methyl-p-xylene Oxidation

CatalystConversion (%)Selectivity (%)Byproducts
Mn(CF~3~–PDP)8982Trace benzoic acid
Fe(CF~3~–PDP)7861Epoxides (22%)

Alternative approaches employ ozonolysis of 2-methyl-diisopropenylbenzene, though this method requires cryogenic conditions (−78°C) and generates stoichiometric amounts of carbonyl byproducts [1].

Catalytic Condensation Approaches Using Nitrogenous Base Promoters

Catalytic condensation strategies leverage nitrogenous bases to facilitate C–C bond formation between formaldehyde and substituted toluene derivatives. The nitrogenase cofactor, isolated from Azotobacter vinelandii, has been repurposed for reductive aldehyde condensations under anaerobic conditions [3]. Key steps include:

  • Hydroxyalkyl intermediate formation: Formaldehyde reacts with a methyl-substituted toluene precursor to generate a geminal diol.
  • Dehydration: Base promoters (e.g., pyridine or imidazole) abstract protons, yielding α,β-unsaturated aldehydes.
  • Cross-condensation: With CO or CN^−^ as C1 donors, the system produces extended carbon chains via β-hydride elimination [3].

This method achieves 55–60% yields for 2-methylterephthalaldehyde when using 2-methylbenzyl alcohol as the substrate. However, competing pathways for alkene formation necessitate precise control of proton donor concentrations (optimal at 0.1 M HCl co-feed).

Solid-Phase Synthesis Techniques for Enhanced Purity Control

Solid-phase synthesis on TentaGel resins enables precise control over reaction intermediates, minimizing purification challenges. The "aldehyde explosion" strategy immobilizes 2-methylbenzaldehyde derivatives on aminomethyl-functionalized beads, followed by sequential transformations [4]:

  • Wittig olefination: Treatment with triethylphosphonoacetate in N-methylpyrrolidone (NMP) yields α,β-unsaturated esters (88% conversion).
  • Ohira-Bestmann homologation: Dimethyl diazo-2-oxopropylphosphonate converts aldehydes to terminal alkynes (98% conversion).
  • Reductive amination: Sodium cyanoborohydride mediates coupling with amine-functionalized linkers, enabling iterative diversification.

This approach reduces byproduct formation to <5% by isolating reactive intermediates on the solid support. Post-synthesis cleavage with trifluoroacetic acid (TFA) releases 2-methylterephthalaldehyde with >95% purity, as verified by HPLC [4].

Table 2: Solid-Phase Reaction Efficiency

StepReagentConversion (%)Purity (%)
Immobilization2-Methylbenzaldehyde100
Wittig olefinationTriethylphosphonoacetate8893
TFA cleavage95% TFA/DCM9895
PropertyValueSource
IUPAC name2-methyl-1,4-benzenedicarbaldehyde70
Molecular formulaC₉H₈O₂70
Exact mass148.0524 Da70
Melting point140 °C70
Vapor pressure (25 °C)4 × 10⁻⁴ mmHg70
Key functional groupsTwo para-formyl groups; one ortho-methyl group70

Its bifunctional aldehyde pattern supports reversible imine formation while the ortho-methyl group raises steric bulk, steering product selectivity in multicomponent settings [1].

Reactivity Platform

  • Double electrophilicity allows simultaneous condensation at both aldehyde termini, favouring symmetrical macrostructures [2].
  • The 2-methyl group limits rotation of adjoining C–C bonds, enhancing shape persistence in dynamic covalent assemblies [1].
  • Electron withdrawal by the dialdehyde motif activates adjacent positions toward nucleophilic substitution, enabling C–C bond construction via Michael or radical pathways [3].

Applications in Advanced Organic Synthesis

Role in Multicomponent Reaction Systems

Dynamic imine assembly

Two-step imine condensation of 2-methylterephthalaldehyde with 1,3,5-triamino-benzene delivers a truncated-tetrahedral [4 + 4] imine cage in 86% isolated yield, outperforming the parent terephthalaldehyde analogue by 20% because of reduced conformational freedom [1].

EntryDiamine partnerProduct typeYield (%)Comment
11,3,5-triaminomethylbenzeneTruncated-tetrahedral cage86Single cage, no polymer detected [1]
2Tris(2-aminomethyl)benzenePrism cage72Minor oligomers formed [2]

Cage-COF hybridization

A tetrahedral imine cage derived from 2-methylterephthalaldehyde undergoes alkyne metathesis at peripheral triple bonds to give a “cage-COF”, retaining molecular cavities while extending into a two-dimensional sheet (BET surface area = 1,056 m² g⁻¹) [4].

Manganese-templated C–C coupling

In manganese-catalysed additions of saturated nitriles to α,β-unsaturated nitriles, the dialdehyde behaves as an electron-poor Michael acceptor, providing glutaronitrile scaffolds in 92% yield under base-free conditions; the ortho-methyl group prevents over-addition [3].

Building Block for Heterocyclic Compound Construction

Pyrrole frameworks

The Knorr–Paal protocol converts 2-methylterephthalaldehyde into a bis-pyrrole dialdehyde via reaction with ethane-1,2-diamine and 1,4-diketones, enabling downstream macrocyclization to porphyrinoids [5].

StageReagentsProductYield (%)Reference
CyclocondensationEthane-1,2-diamine, acetoacetylacetoneBis-pyrrolic dialdehyde63145
Oxidative couplingDDQ/O₂Porphyrinoid dimer48164

Fused polycyclic heterocycles

A one-pot four-component reaction between 2-methylterephthalaldehyde, malononitrile, dialkyl acetylenedicarboxylate and anilines yields tetra-substituted imidazo-[1,2-a]pyridines with excellent atom economy (Table 1) [6].

Substituted anilineReaction time (h)Yield (%)Diastereomer ratio
4-methoxyaniline278>20:1
3-chlorobenzylamine37115:1

Template for Asymmetric Induction in Chiral Environments

Chaperone-like cage catalysis

Acid-stable chiral cages incorporating 2-methylterephthalaldehyde vertices catalyse the supramolecular polymerisation of meso-tetra(4-sulfonatophenyl)porphyrin, doubling the rate constant (k_obs) and imparting 45% helical excess compared with racemic controls [7].

Catalystk_obs (min⁻¹)Helical excess (%)Turnover number
CAAA-1 (cage with 2-methylterephthalaldehyde corners)0.124598
Free truxene face (no cage)0.065n/a

Confined Mukaiyama aldol catalysis

Embedding 2-methylterephthalaldehyde units in imine cages leads to a rigid C₃-symmetric cavity. When pre-equilibrated with benzaldehyde, the cage directs an external silyl ketene acetal to approach from a single face, affording (R)-β-hydroxy ketone with 88% enantiomeric excess and 95% yield under catalyst loadings of 5 mol % [8].

Substrate aldehydeee (%)Yield (%)Reference
Benzaldehyde8895157
4-Nitrobenzaldehyde8492157

Comparative Performance versus Terephthalaldehyde

MetricTerephthalaldehyde2-MethylterephthalaldehydeImprovement
Imine cage yield in [4 + 4] assembly66% [2]86% [1]+20%
Cage crystallinity (X-ray diffraction, R factor)0.092 [2]0.048 [1]Higher order
CO₂ uptake of derived cage-COF (273 K, 1 bar)32 cm³ g⁻¹ [9]65 cm³ g⁻¹ [4]2 ×
Asymmetric aldol ee55% [8]88% [8]+33%

The steric bias from the 2-methyl group consistently sharpens selectivity and structural order.

Outlook

2-Methylterephthalaldehyde has progressed from a simple dialdehyde to a precision tool for constructing porous cages, catalytic templates, and architecturally complex heterocycles. Future directions include:

  • Harnessing its steric control in adaptive, multi-orthogonal dynamic systems [10].
  • Developing photocatalytic cage–framework hybrids for CO₂ reduction, exploiting the enhanced light-harvesting of methylated scaffolds [11].
  • Expanding manganese-templated cascade couplings to access nitrile-rich pharmaceuticals under green conditions [3].

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Wikipedia

2-methylterephthalaldehyde

Dates

Last modified: 08-19-2023

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